![molecular formula C8H8BF3O2 B3391096 3-Methyl-2-(trifluoromethyl)phenylboronic acid CAS No. 1383576-04-2](/img/structure/B3391096.png)
3-Methyl-2-(trifluoromethyl)phenylboronic acid
Overview
Description
3-Methyl-2-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used in the synthesis of biologically active compounds .
Synthesis Analysis
This compound is often used as a reactant in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions . It is also used in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .Molecular Structure Analysis
The linear formula of 3-Methyl-2-(trifluoromethyl)phenylboronic acid is CF3C6H4B(OH)2 . Its molecular weight is 189.93 .Chemical Reactions Analysis
As mentioned earlier, this compound is involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
The compound is a white to pale yellow powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 268.2±50.0 °C at 760 mmHg, and a flash point of 116.0±30.1 °C .Scientific Research Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura (SM) coupling reaction is one of the most widely applied transition metal catalyzed carbon-carbon bond forming reactions . This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Protodeboronation
Protodeboronation of pinacol boronic esters is a process that has been developed for the removal of the boron moiety at the end of a sequence . This compound can be used in catalytic protodeboronation of pinacol boronic esters .
Synthesis of Biologically Active Molecules
This compound can be used in the synthesis of biologically active molecules . For example, it can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .
Aerobic Oxidative Cross-Coupling
Aerobic oxidative cross-coupling is a process that involves the coupling of two different organic compounds in the presence of oxygen . This compound can be used as a reactant in such reactions .
Microwave-Assisted Petasis Reactions
Microwave-assisted Petasis reactions are a type of multi-component reaction that can be used to synthesize a variety of complex organic compounds . This compound can be used as a reactant in such reactions .
Rhodium-Catalyzed Addition Reactions
Rhodium-catalyzed addition reactions are a type of reaction that involves the addition of a compound to a double or triple bond in the presence of a rhodium catalyst . This compound can be used as a reactant in such reactions .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the compound, acting as an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the overall reaction mechanism, which also includes oxidative addition and reductive elimination steps .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds . The downstream effects include the formation of biologically active molecules .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of biologically active molecules .
Action Environment
The action of 3-Methyl-2-(trifluoromethyl)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions need to be mild and functional group tolerant . Additionally, the compound should be stored in a cool place, and the container should be kept tightly closed in a dry and well-ventilated place .
properties
IUPAC Name |
[3-methyl-2-(trifluoromethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-3-2-4-6(9(13)14)7(5)8(10,11)12/h2-4,13-14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILUDOBLZPUYIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C(F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1383576-04-2 | |
Record name | [3-methyl-2-(trifluoromethyl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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